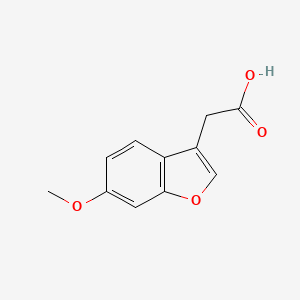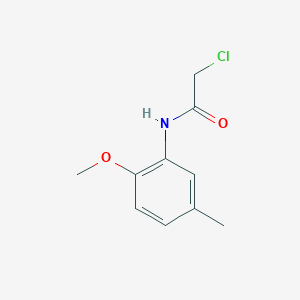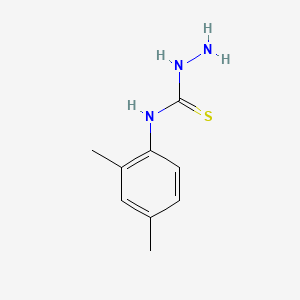
N-(2-クロロフェニル)シンナムアミド
概要
説明
“N-(2-Chlorophenyl)cinnamamide” is a compound that has been studied for its potential pharmacological activity . It is a derivative of cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity . The cinnamamide scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides, including “N-(2-Chlorophenyl)cinnamamide”, has been developed. This method involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal condition for maximum conversion (91.3%) was a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 minutes .Molecular Structure Analysis
The molecular structure of “N-(2-Chlorophenyl)cinnamamide” has been characterized using various spectroscopic techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The synthesis of “N-(2-Chlorophenyl)cinnamamide” involves an ammonolysis reaction . With the increase in the substrate concentration of the amine, the thermodynamic equilibrium shifted in a direction favorable to the formation of N-phenethylcinnamamide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chlorophenyl)cinnamamide” can be found in databases like PubChem .科学的研究の応用
抗菌活性
N-(2-クロロフェニル)シンナムアミドとその誘導体は、顕著な抗菌活性を示しています。 それらは、StaphylococcusおよびEnterococcus種に対して活性であることが判明しました . これらの化合物の抗菌活性は、様々な種類のグラム陽性菌とグラム陰性菌、Candida albicansの真菌種、および臨床株を用いて評価されました .
抗がん活性
これらの化合物は、抗がん特性についても評価されています。 in vitro研究により、ヒト子宮頸がんHeLa細胞、卵巣がんSKOV-3細胞、および乳がんMCF-7細胞に対して潜在的な抗がん活性を示すことが示されました .
抗酸化活性
N-(2-クロロフェニル)シンナムアミド誘導体は、抗酸化特性を有することが判明しています。 それらの抗酸化活性は、2,2-ジフェニル-1-ピクリルヒドラジル(DPPH)および2,2′–アゾビス(3–エチルベンゾチアゾリン–6–スルホン酸)(ABTS)アッセイで評価されました .
抗炎症および鎮痛活性
シンナムアミドのいくつかの誘導体は、抗炎症および/または鎮痛活性を示しています . これは、それらを新しい抗炎症薬の開発のための潜在的な候補としています。
新規化合物の合成
N-(2-クロロフェニル)シンナムアミドは、新規化合物の合成のための出発物質として使用できます。 例えば、それは、メチルシンナメートとフェニルエチルアミンからのシンナムアミドの合成に使用されてきました .
生物学的アッセイ
N-(2-クロロフェニル)シンナムアミドの誘導体は合成され、ヒト乳がん細胞株MCF-7に対する抗増殖活性およびEGFR阻害活性について評価されています .
作用機序
Target of Action
N-(2-Chlorophenyl)cinnamamide primarily targets the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation . Another potential target is the Epidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell growth and proliferation .
Mode of Action
N-(2-Chlorophenyl)cinnamamide interacts with its targets to induce certain changes. It activates the Nrf2 pathway, leading to the upregulation of Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1, hemeoxygenase-1, and glutamate-cysteine ligase catalytic subunit (GCLC) . In the case of EGFR, it inhibits the autophosphorylation of the receptor, thereby modulating its activity .
Biochemical Pathways
The activation of the Nrf2 pathway by N-(2-Chlorophenyl)cinnamamide leads to an increase in the synthesis of cellular glutathione . Glutathione is a potent antioxidant that protects cells from damage by reactive oxygen species (ROS). The inhibition of EGFR can affect various downstream signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Some cinnamamide derivatives have shown satisfactory pharmacokinetic properties
Result of Action
The activation of the Nrf2 pathway by N-(2-Chlorophenyl)cinnamamide results in increased synthesis of cellular glutathione . This leads to enhanced antioxidant capacity of the cells, protecting them from oxidative stress . The inhibition of EGFR can potentially suppress cell proliferation, thereby exerting anti-cancer effects .
Action Environment
The action, efficacy, and stability of N-(2-Chlorophenyl)cinnamamide can be influenced by various environmental factors. For instance, the reaction parameters and substrate range can affect the synthesis of cinnamamides . Additionally, the presence of other compounds, such as methyl cinnamates and phenylethylamines, can influence the enzymatic reactions involved in the synthesis of cinnamamides .
Safety and Hazards
“N-(2-Chlorophenyl)cinnamamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is harmful if swallowed and can cause skin irritation . Therefore, it is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation .
生化学分析
Biochemical Properties
N-(2-Chlorophenyl)cinnamamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for regulating acetylcholine levels in the cerebral cortex . The inhibition of these enzymes can help slow down the progression of neurodegenerative diseases like Alzheimer’s disease. Additionally, N-(2-Chlorophenyl)cinnamamide exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi .
Cellular Effects
N-(2-Chlorophenyl)cinnamamide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antiproliferative effects on cancer cell lines, such as human breast cancer cells (MCF-7), by inhibiting epidermal growth factor receptor (EGFR) activity . This compound also exhibits antioxidant properties, which can protect cells from oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of N-(2-Chlorophenyl)cinnamamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of cholinesterase enzymes, it inhibits their activity and increases acetylcholine levels in the brain . This compound also interacts with EGFR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Furthermore, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Chlorophenyl)cinnamamide change over time due to its stability and degradation. Studies have shown that this compound remains stable under various conditions, but its biological activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cholinesterase enzymes and antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of N-(2-Chlorophenyl)cinnamamide vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as cholinesterase inhibition and antioxidant activity . At high doses, toxic or adverse effects may be observed, including potential hepatotoxicity and cytotoxicity . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
N-(2-Chlorophenyl)cinnamamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized by liver enzymes, leading to the formation of metabolites that may contribute to its biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, N-(2-Chlorophenyl)cinnamamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its overall efficacy and biological activity.
Subcellular Localization
The subcellular localization of N-(2-Chlorophenyl)cinnamamide plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with biomolecules and its overall effectiveness in biochemical reactions.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLXMLNUDVRAJG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73108-79-9 | |
| Record name | NSC191390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



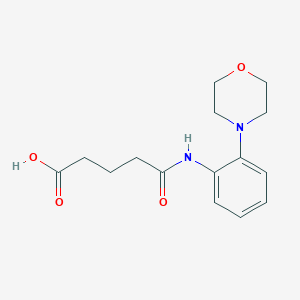

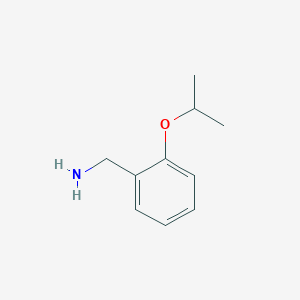

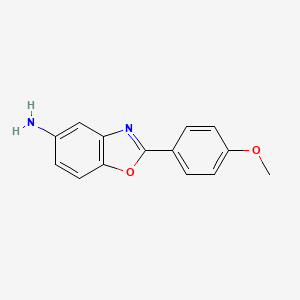

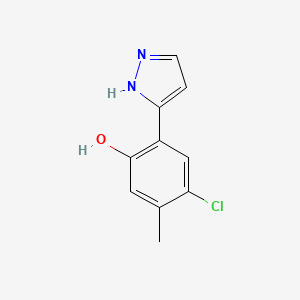


![2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1348979.png)
